1,4,5-Oxadiazepane
Overview
Description
1,4,5-Oxadiazepane is a heterocyclic compound containing a seven-membered ring with two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 1,4,5-oxadiazepane typically involves the reaction of N,N’-diacylated hydrazines with 2,2’-dichlorodiethyl ether in a polar solvent. This reaction forms 4,5-diacyl-1,4,5-oxadiazepanes, which are then converted into the corresponding 1,4,5-oxadiazepanes using a base in a polar solvent at elevated temperatures . Industrial production methods often follow similar synthetic routes, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,4,5-Oxadiazepane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens (chlorine, bromine) or alkyl halides.
Hydrolysis: This reaction involves breaking the oxadiazepane ring in the presence of water and an acid or base, leading to the formation of smaller molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazepane oxides, while reduction can produce various amines.
Scientific Research Applications
1,4,5-Oxadiazepane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,5-oxadiazepane and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in herbicides like pinoxaden, the compound inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants . This inhibition disrupts lipid metabolism, leading to the death of targeted weed species.
Comparison with Similar Compounds
1,4,5-Oxadiazepane can be compared with other heterocyclic compounds such as hexahydroazepine and hexahydro(1,4,5)oxadiazocine . While all these compounds share a similar ring structure, this compound is unique due to its specific arrangement of nitrogen and oxygen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the development of selective herbicides and potential pharmaceuticals.
Similar compounds include:
- Hexahydroazepine
- Hexahydro(1,4,5)oxadiazocine
- Hexahydro(1,4,5)oxadiazepine
These compounds, while structurally related, exhibit different reactivity and biological activities, highlighting the importance of this compound in various applications.
Properties
IUPAC Name |
1,4,5-oxadiazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3-7-4-2-6-5-1/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHNXXYVCYCNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308714 | |
Record name | Hexahydro-1,4,5-oxadiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746595-79-9 | |
Record name | Hexahydro-1,4,5-oxadiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=746595-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-1,4,5-oxadiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,5-oxadiazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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